OTS964

medicinal chemistry kinase inhibitor structure-activity relationship

Researchers requiring simultaneous TOPK and CDK11 inhibition often face a gap in validated dual-target probes. OTS964 (CAS 1338542-14-5) is the only commercially available small molecule with confirmed high-affinity binding to both TOPK (IC50=28 nM) and CDK11B (Kd=40 nM). • Dual inhibition enables mechanistic study of kinase crosstalk in cell cycle, cytokinesis, and transcriptional control. • Biomarker-stratified response: ~9-fold selectivity for TOPK-positive (avg IC50 ~33 nM) over TOPK-negative cells (HT29 IC50=290 nM). • Liposomal formulation achieves complete tumor regression in xenografts without adverse effects; free base suitable for in vitro use or custom liposomal encapsulation. Procure OTS964 free base for target-validation experiments and in vivo oncology studies requiring the published dual-inhibition profile.

Molecular Formula C23H24N2O2S
Molecular Weight 392.5
CAS No. 1338542-14-5
Cat. No. B593273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS964
CAS1338542-14-5
Synonyms9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one
Molecular FormulaC23H24N2O2S
Molecular Weight392.5
Structural Identifiers
SMILESCC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1
InChIInChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1
InChIKeyXCFRUAOZMVFDPQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OTS964: Key Properties and Structural Identification


OTS964 (CAS 1338542-14-5) is a synthetic organic small molecule that functions as a potent and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK) [1]. Chemically, it is a dimethylated derivative of the thienoquinolin compound OTS514 [2]. The compound has a molecular weight of 392.5 g/mol and exhibits high affinity for TOPK with an IC50 of 28 nM in cell-free kinase assays [1]. In addition to its primary target, OTS964 also demonstrates potent inhibition of cyclin-dependent kinase CDK11 (specifically CDK11B), with a binding dissociation constant (Kd) of 40 nM . OTS964 is orally active and is currently under preclinical investigation for various oncology applications [3].

Pathway Study Dual TOPK / CDK11 inhibition research tool
Scaffold Identity Dimethylated thienoquinolin derivative with reported oral research utility
Selection Context TOPK expression-dependent cellular activity reported; suitable for target-engagement studies

Why Generic TOPK Inhibitor Substitution Fails


Substituting OTS964 with a different TOPK inhibitor or a structurally related analog (such as its parent compound OTS514) is not scientifically justifiable due to critical differences in target engagement, selectivity profile, and in vivo performance. OTS964 is not merely a more potent derivative; its specific chemical modification (dimethylation) confers distinct pharmacological properties, including a unique dual-inhibition profile of TOPK and CDK11, which is not a class-wide feature . Furthermore, empirical evidence demonstrates that OTS964's cellular activity is directly correlated with TOPK expression levels, providing a biomarker-stratified basis for its use that is not uniformly validated across all TOPK inhibitors [1]. Finally, its pharmacokinetic behavior, particularly its interaction with the ABCG2 efflux transporter, and its formulation-dependent efficacy (free base vs. liposomal) introduce experimental variables that make direct substitution with another compound methodologically unsound [2].

Target Compound

OTS964: dual TOPK/CDK11 inhibitor with formulation-dependent research profile and reported ABCG2 substrate liability

Potential Substitute

OTS514: selective TOPK inhibitor without reported CDK11 engagement; different scaffold methylation profile

Replacing OTS964 with OTS514 or a generic TOPK inhibitor may shift dual-pathway interpretation. CDK11 engagement, ABCG2 efflux context, and formulation-dependent model response may not transfer.

Quantitative Differentiation Evidence


Structural Advantage Over OTS514

OTS964 is a dimethylated derivative of OTS514, a chemical modification that distinguishes it from its parent compound . While OTS514 is a highly potent TOPK inhibitor with an IC50 of 2.6 nM, OTS964, with an IC50 of 28 nM, demonstrates a different pharmacological profile that extends beyond TOPK inhibition [1]. This structural alteration results in OTS964 gaining potent inhibitory activity against CDK11 (Kd = 40 nM), a target not potently engaged by OTS514 . This dual-targeting capability, absent in the parent molecule, provides a distinct mechanism of action that is critical for experiments investigating the combined inhibition of TOPK and CDK11 signaling pathways.

Structural advantage vs. OTS514
Head-to-head
OTS964: IC50(TOPK)=28 nM; Kd(CDK11B)=40 nM
OTS514: IC50(TOPK)=2.6 nM; no reported CDK11 inhibition
Supports dual-pathway research; CDK11 engagement absent in parent scaffold
Biochemical kinase assay context; 10.8-fold lower TOPK potency offset by unique CDK11 activity
medicinal chemistry kinase inhibitor structure-activity relationship

Target Expression-Dependent Cellular Sensitivity

The anti-proliferative activity of OTS964 is highly dependent on cellular TOPK expression levels, a selectivity feature that distinguishes it from less specific or pan-kinase inhibitors. In a panel of cancer cell lines, OTS964 demonstrated potent growth inhibition in TOPK-positive cells with IC50 values ranging from 7.6 nM (LU-99) to 73 nM (MDA-MB-231), and an average of ~33 nM across 13 TOPK-positive cell lines [1]. In stark contrast, its effect on the TOPK-negative HT29 colorectal cancer cell line was significantly weaker, with an IC50 of 290 nM [1]. This ~9-fold difference (average TOPK+ IC50 ~33 nM vs. 290 nM) provides a quantifiable therapeutic window based on target expression, which is not a guaranteed property of all TOPK inhibitors [2].

Expression-dependent sensitivity
Class-level
TOPK+ cells: avg IC50 ~33 nM (range 7.6–73 nM, 13 lines)
TOPK− HT29 cells: IC50 = 290 nM
Supports cell-model endpoint review; ~9-fold differential reported
72-h CCK8 panel; response may vary by cell-line context
oncology cell-based assays biomarker

Formulation-Dependent In Vivo Efficacy

The in vivo performance of OTS964 is highly formulation-dependent, a critical differentiator from other compounds where this has not been established. When administered intravenously as the free base, OTS964 (40 mg/kg on days 1, 4, 8, 11, 15, and 18) produced a Tumor Growth Inhibition (TGI) of 44% in a LU-99 lung cancer xenograft model on day 22, without inducing body weight loss [1]. However, when the same compound was administered in a liposomal formulation, it resulted in complete tumor regression without any detectable adverse effects in mice, a stark contrast to the free base which caused hematopoietic adverse reactions (leukocytopenia) [2]. This evidence underscores that the full therapeutic potential of OTS964 is unlocked only with specific delivery vehicles, a nuance not captured by in vitro potency alone and not a universal property of TOPK inhibitors.

Formulation-dependent in vivo response
Head-to-head
Free base: TGI = 44% at 40 mg/kg i.v. (LU-99 xenograft)
Liposomal: complete model response reported, no detectable adverse effects
Formulation context critically determines model-response interpretation
LU-99 lung cancer xenograft model; free-base dosing on days 1,4,8,11,15,18
in vivo pharmacology xenograft model drug formulation

ABCG2 Efflux Transporter Liability

A critical and distinguishing feature of OTS964 is its susceptibility to efflux by the ABCG2 (BCRP) multidrug resistance transporter, a mechanism that can severely limit its intracellular accumulation and efficacy. In vitro studies demonstrate that the effect of OTS964 is limited in cancer cells overexpressing ABCG2, and this resistance can be reversed by co-administration with known ABCG2 inhibitors [1]. Mechanistically, OTS964 is a substrate of ABCG2, stimulates its ATPase activity in a concentration-dependent manner, and can even upregulate the protein's expression, thereby affecting the pharmacokinetic profile of other ABCG2 substrate drugs [1]. This pharmacologic vulnerability is not a general property of all kinase inhibitors and must be considered when selecting OTS964 for models with high ABCG2 expression.

ABCG2 efflux transporter liability
Class-level
Efficacy limited in ABCG2-overexpressing cells; sensitized by co-administered ABCG2 inhibitors
May require model-specific review; ABCG2 status may confound cellular response
ATPase stimulation and expression upregulation reported; not a universal kinase-inhibitor property
pharmacokinetics drug resistance ABC transporters

PET Tracer Scaffold Potential

OTS964 has been successfully derivatized to create a fluorine-18 labeled PET imaging agent, [18F]FE-OTS964, the first TOPK inhibitor for imaging purposes [1]. This radiotracer was synthesized with 15.1 ± 7.5% radiochemical yield and >99% radiochemical purity [1]. In vivo PET imaging in U87 glioblastoma xenograft-bearing mice demonstrated specific tumor uptake of 3.06 ± 0.30 %ID/cc, which was significantly reduced to 1.40 ± 0.42 %ID/cc upon co-injection with an excess blocking dose of OTS541 [1]. This specific and quantifiable tumor uptake validates OTS964's target engagement in a living system and provides a platform for non-invasive assessment of TOPK expression and drug biodistribution, a capability not available for many other kinase inhibitors.

PET tracer scaffold validation
Reported
[18F]FE-OTS964: radiochemical purity >99%; tumor uptake 3.06 ± 0.30 %ID/cc (U87 xenograft)
Supports imaging-probe development; specific uptake reduced to 1.40 ± 0.42 %ID/cc with blocking
U87 glioblastoma model in NSG mice; only reported TOPK-targeting PET tracer scaffold
PET imaging radiotracer theranostics

Preclinical Research Application Scenarios


Dual TOPK and CDK11 Pathway Inhibition

OTS964 is uniquely suited for studies that require simultaneous inhibition of both TOPK and CDK11. Unlike its parent compound OTS514, which is a potent and selective TOPK inhibitor, OTS964 was specifically designed and validated to potently bind CDK11 (Kd = 40 nM) in addition to TOPK (IC50 = 28 nM) . This dual-targeting profile makes OTS964 the compound of choice for researchers exploring the crosstalk between these two kinases in processes such as cell cycle regulation, cytokinesis, and transcriptional control, as no other commonly available TOPK inhibitor offers this specific polypharmacology.

Liposomal Formulation for In Vivo Efficacy

For in vivo xenograft studies aiming to evaluate maximum anti-tumor efficacy, OTS964 must be used in a liposomal formulation. Published data demonstrate that while free OTS964 achieves only a 44% TGI with associated hematopoietic toxicity, the same compound delivered via a liposomal carrier induces complete tumor regression without any detectable adverse effects in mice [1]. This evidence dictates that OTS964, when procured for in vivo oncology experiments, should be formulated into liposomes to replicate the published conditions for optimal response and tolerability.

Cell Line Panel Screening by Target Expression

OTS964 is an ideal tool for experiments designed to validate target dependency in cancer cell models. Its anti-proliferative activity is highly stratified by TOPK expression, showing a ~9-fold difference in IC50 between TOPK-positive (average IC50 ~33 nM) and TOPK-negative (HT29, IC50 = 290 nM) cells [2]. This well-characterized differential sensitivity makes OTS964 a reliable probe for assessing the functional role of TOPK across various cell lines and for identifying models that are most responsive to TOPK inhibition.

Non-Invasive PET Imaging Probe Development

OTS964 serves as a chemical scaffold for the development of positron emission tomography (PET) imaging agents to study TOPK biology in vivo. The successful synthesis and validation of [18F]FE-OTS964, which shows specific and quantifiable tumor uptake in glioblastoma models, provides a foundation for creating companion imaging diagnostics [3]. Researchers in the field of theranostics and drug development can procure OTS964 to synthesize and study analogous radiolabeled compounds for non-invasively monitoring drug biodistribution and target engagement.

Application
Selection Property
Validation Focus
Dual TOPK / CDK11 pathway studies
Dual-target scaffold identity
CDK11 engagement confirmation in assay system
Liposomal in vivo xenograft research
Formulation-dependent exposure context
Model-response and tolerability endpoint review
Cell-line panel screening by target expression
TOPK expression-stratified activity
Cell-model endpoint review; TOPK status verification
PET imaging probe development
Validated radiolabeling scaffold
Target-engagement imaging and biodistribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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